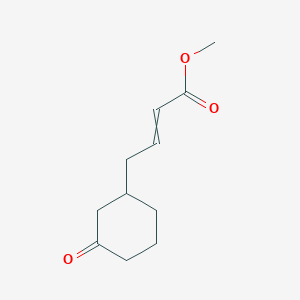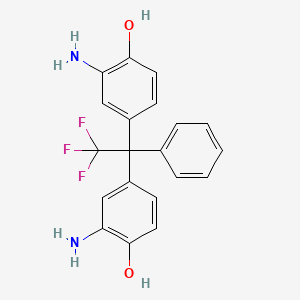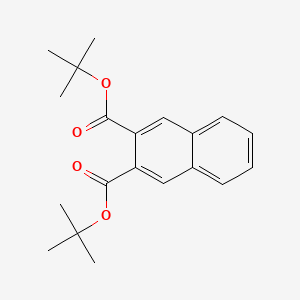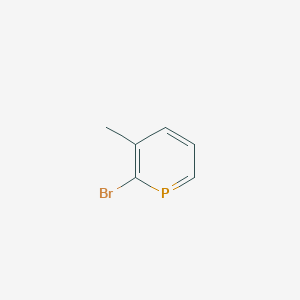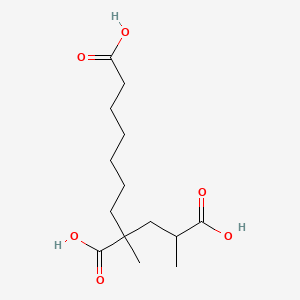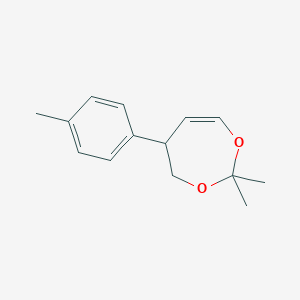
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- is a chemical compound with a unique structure that includes a dioxepin ring
Vorbereitungsmethoden
The synthesis of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- typically involves the reaction of appropriate precursors under specific conditions. One common method includes the hydroformylation of 4,7-dihydro-1,3-dioxepin derivatives to form optically active aldehydes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with different reagents, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include hydroformylation agents for oxidation and specific catalysts for reduction and substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- include:
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- lies in its specific substituents and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
153867-10-8 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(4-methylphenyl)-4,5-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C14H18O2/c1-11-4-6-12(7-5-11)13-8-9-15-14(2,3)16-10-13/h4-9,13H,10H2,1-3H3 |
InChI-Schlüssel |
RELMXWHIKLIRGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2COC(OC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


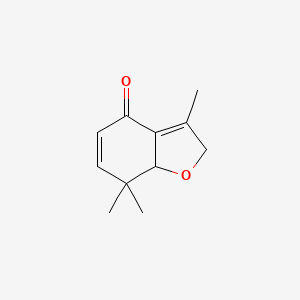
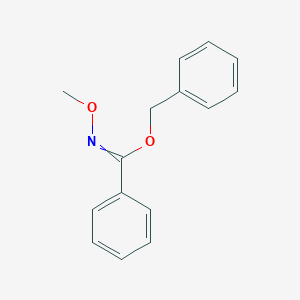
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
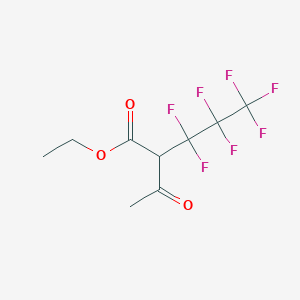
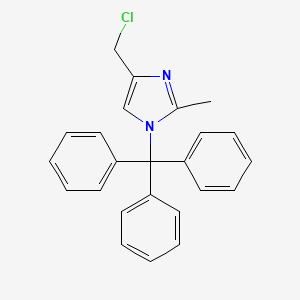
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
